molecular formula C5H7FN2 B110941 4-fluoro-3,5-dimethyl-1H-pyrazole CAS No. 57160-76-6

4-fluoro-3,5-dimethyl-1H-pyrazole

Cat. No.: B110941
CAS No.: 57160-76-6
M. Wt: 114.12 g/mol
InChI Key: MBXNQRHRCODJIU-UHFFFAOYSA-N
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Description

4-fluoro-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H7FN2 It is characterized by a five-membered ring structure containing two nitrogen atoms and a fluorine atom attached to the fourth carbon

Mechanism of Action

Target of Action

4-Fluoro-3,5-dimethyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that their targets may be associated with the life cycle of Leishmania and Plasmodium species.

Mode of Action

A related compound was found to exhibit potent antipromastigote activity, which was justified by a molecular docking study conducted on lm-ptr1 . This suggests that this compound might interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogen.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of related pyrazole compounds , it is plausible that this compound interferes with essential biochemical pathways in Leishmania and Plasmodium species, leading to their death or inhibited growth.

Result of Action

Related pyrazole compounds have been reported to exhibit potent antileishmanial and antimalarial activities . This suggests that this compound might exert similar effects, leading to the death or inhibited growth of Leishmania and Plasmodium species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of 3,5-dimethyl-1H-pyrazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters are common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Cycloaddition: Reactions with azides or nitrile oxides under thermal or catalytic conditions are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation may produce pyrazole-4-carboxylic acid derivatives .

Scientific Research Applications

4-fluoro-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-3,5-dimethyl-1H-pyrazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing molecules with enhanced binding affinity and selectivity .

Properties

IUPAC Name

4-fluoro-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXNQRHRCODJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598561
Record name 4-Fluoro-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57160-76-6
Record name 4-Fluoro-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3,5-dimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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